1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine
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Overview
Description
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ microwave irradiation or conventional heating to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells . This selective targeting makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine stands out due to its unique structural modifications and potent biological activities. Similar compounds include:
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines These compounds also exhibit significant biological activities but differ in their specific applications and efficacy .
Properties
Molecular Formula |
C21H26N4 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-14-10-15(2)13-24(12-14)19-11-16(3)22-21-17(4)20(23-25(19)21)18-8-6-5-7-9-18/h5-9,11,14-15H,10,12-13H2,1-4H3 |
InChI Key |
KDGWSTQSEJCRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
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